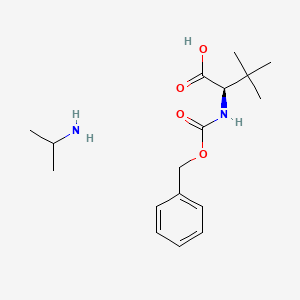![molecular formula C8H12O3 B2949586 1,8-Dioxaspiro[4.5]decan-4-one CAS No. 2137765-75-2](/img/structure/B2949586.png)
1,8-Dioxaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dioxaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C8H12O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dioxaspiro[4.5]decan-4-one can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the spiro compound . The reaction conditions include:
Temperature: 110-132°C
Reaction Time: 1.5-4 hours
Solvent: Toluene
Catalyst: 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The crude product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
1,8-Dioxaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one of the oxygen atoms is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Solvents: Methanol, Chloroform, Ether.
Major Products Formed
Oxidation Products: Diketones
Reduction Products: Alcohols
Substitution Products: Various substituted spiro compounds.
Scientific Research Applications
1,8-Dioxaspiro[4.5]decan-4-one is used in several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and spiro compounds.
Medicine: It is involved in the synthesis of potent analgesic compounds and other pharmaceutical intermediates.
Industry: The compound is used in the production of liquid crystals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decan-4-one involves its ability to form stable spiro structures, which can interact with various molecular targets. The compound can undergo aromatization to form derivatives that interact with biological pathways, such as serotonin and melatonin pathways . These interactions can lead to various biological effects, including analgesic and neurochemical activities .
Comparison with Similar Compounds
1,8-Dioxaspiro[4.5]decan-4-one can be compared with other similar spiro compounds, such as:
1,4-Dioxaspiro[4.5]decane: Similar structure but lacks the ketone functionality.
1,6-Dioxaspiro[4.5]decane: Contains an additional oxygen atom in the ring structure.
4-Hydroxycyclohexanone Monoethylene Ketal: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific spiro structure and ketone functionality, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXUUHNEGZJDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1=O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)


![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)



![4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2949525.png)

